2-(Methylamino)-3-(4-nitrophenyl)propanoic acid
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Overview
Description
2-(Methylamino)-3-(4-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a methylamino group and a nitrophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 3-phenylpropanoic acid to introduce the nitro group at the para position
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amino compound.
Substitution: The major products depend on the nature of the substituent introduced.
Scientific Research Applications
2-(Methylamino)-3-(4-nitrophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-3-(4-nitrophenyl)propanoic acid: Similar structure but with an amino group instead of a methylamino group.
2-(Methylamino)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.
2-(Methylamino)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.
Uniqueness
2-(Methylamino)-3-(4-nitrophenyl)propanoic acid is unique due to the presence of both a methylamino group and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12N2O4 |
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Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(methylamino)-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(10(13)14)6-7-2-4-8(5-3-7)12(15)16/h2-5,9,11H,6H2,1H3,(H,13,14) |
InChI Key |
AQKMYHBKZMBFDY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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